3,5-diformylbenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

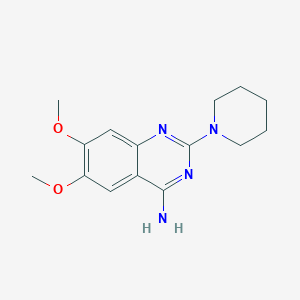

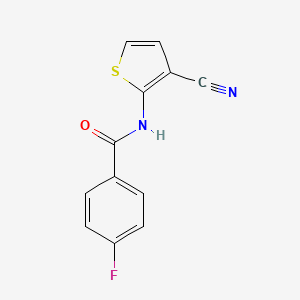

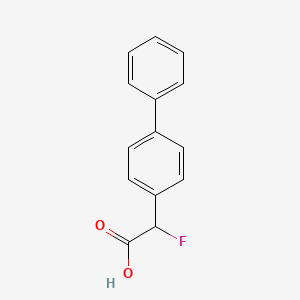

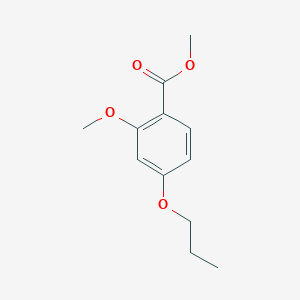

3,5-Diformylbenzonitrile (DFBN) is a synthetic compound with a wide range of applications in the scientific research field. It is a colorless, crystalline solid with a molecular weight of 183.18 g/mol and a melting point of 86-87 °C. Its chemical structure consists of a benzene ring with two formyl groups connected to the third and fifth carbon atoms of the ring. DFBN is used in organic synthesis, as a reagent in the synthesis of other compounds, and as a catalyst in various reactions. It also has potential applications in biochemistry and physiology.

Scientific Research Applications

3,5-diformylbenzonitrile is a useful reagent for the synthesis of other compounds. It can be used to form carbon-carbon bonds, to form heterocyclic compounds, and to form polymers. It has also been used in the synthesis of pharmaceuticals, dyes, and other organic compounds. In addition, this compound can be used as a catalyst in various reactions, such as the Wittig reaction, the Ullmann reaction, and the Stetter reaction.

Mechanism of Action

3,5-diformylbenzonitrile acts as a nucleophile, attacking electrophilic centers in organic compounds. It can react with carbonyl groups, such as aldehydes and ketones, to form carbon-carbon bonds. It can also react with alkenes and alkynes to form carbon-carbon bonds. In addition, this compound can react with other organic compounds, such as nitriles and amines, to form heterocyclic compounds.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have antibacterial activity against Gram-positive and Gram-negative bacteria. In addition, this compound has been shown to be an effective inhibitor of the enzyme cytochrome P450 2A6.

Advantages and Limitations for Lab Experiments

3,5-diformylbenzonitrile has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is also stable and easy to handle. In addition, it is soluble in common organic solvents, such as ethanol and acetone. The main limitation of this compound is that it can react with aldehydes and ketones, which can lead to the formation of unwanted side products.

Future Directions

3,5-diformylbenzonitrile has a wide range of potential applications in the scientific research field. Future research could focus on the development of new methods for the synthesis of this compound, as well as the development of new applications for the compound. In addition, further research could focus on the biochemical and physiological effects of this compound, as well as its potential toxicity. Finally, additional research could focus on the development of new catalysts for the use of this compound in organic synthesis.

Synthesis Methods

3,5-diformylbenzonitrile can be synthesized in two different ways. The first method is by reacting benzaldehyde with formic acid in an acid-catalyzed reaction. This reaction produces a mixture of 3,5-diformylbenzaldehyde and 3,5-diformylbenzoic acid, which can be converted to this compound by heating the mixture in an inert atmosphere. The second method is by reacting benzene with formaldehyde in the presence of a Lewis acid catalyst. This reaction produces a mixture of 3,5-diformylbenzene and 3,5-diformylbenzaldehyde, which can be heated to produce this compound.

properties

IUPAC Name |

3,5-diformylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO2/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3,5-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILAZMCGIHCEBEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C=O)C#N)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene-1-sulfonyl chloride](/img/structure/B6612792.png)

![3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol](/img/structure/B6612794.png)